molecular formula C14H17NNaO8 B12823780 4-Acetamidophenyl beta-D-glucuronide, sodium salt

4-Acetamidophenyl beta-D-glucuronide, sodium salt

Cat. No.: B12823780
M. Wt: 350.28 g/mol
InChI Key: PERXBABUPIAVKQ-CYRSAHDMSA-N
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Description

4-Acetamidophenyl beta-D-glucuronide, sodium salt, also known as paracetamol glucuronide, is a metabolite of acetaminophen. This compound is formed when acetaminophen undergoes glucuronidation, a process mediated by specific isoforms of UDP-glucuronosyltransferase (UGT) enzymes. It is commonly used as a reference material in urine and plasma analysis to indicate hepatotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl beta-D-glucuronide, sodium salt typically involves the glucuronidation of acetaminophen. This process can be carried out using UDP-glucuronic acid as the glucuronide donor and UGT enzymes as catalysts. The reaction is usually performed in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C. The product is then purified using chromatographic techniques .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale enzymatic glucuronidation. The process is optimized for high yield and purity, often using recombinant UGT enzymes and continuous flow reactors to enhance efficiency. The final product is isolated and purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl beta-D-glucuronide, sodium salt primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to acetaminophen and glucuronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

    Conjugation: Enzymatic reactions using UDP-glucuronic acid and UGT enzymes.

Major Products Formed

Scientific Research Applications

4-Acetamidophenyl beta-D-glucuronide, sodium salt has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Acetamidophenyl beta-D-glucuronide, sodium salt involves its formation through the glucuronidation of acetaminophen. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety from UDP-glucuronic acid to acetaminophen. The resulting glucuronide conjugate is more water-soluble and can be excreted in the urine, thereby aiding in the detoxification and elimination of acetaminophen from the body .

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenyl sulfate: Another major metabolite of acetaminophen formed through sulfation.

    N-acetyl-p-benzoquinone imine (NAPQI): A toxic metabolite of acetaminophen formed through oxidation.

    Acetaminophen cysteine conjugate: Formed through the conjugation of acetaminophen with cysteine.

Uniqueness

4-Acetamidophenyl beta-D-glucuronide, sodium salt is unique in its role as a non-toxic metabolite that facilitates the safe excretion of acetaminophen. Unlike NAPQI, which is hepatotoxic, this glucuronide conjugate is a detoxification product that helps prevent liver damage. Its formation is a crucial step in the metabolism of acetaminophen, distinguishing it from other metabolites that may have different toxicological profiles .

Properties

Molecular Formula

C14H17NNaO8

Molecular Weight

350.28 g/mol

InChI

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/t9-,10-,11+,12-,14+;/m0./s1

InChI Key

PERXBABUPIAVKQ-CYRSAHDMSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na]

Origin of Product

United States

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